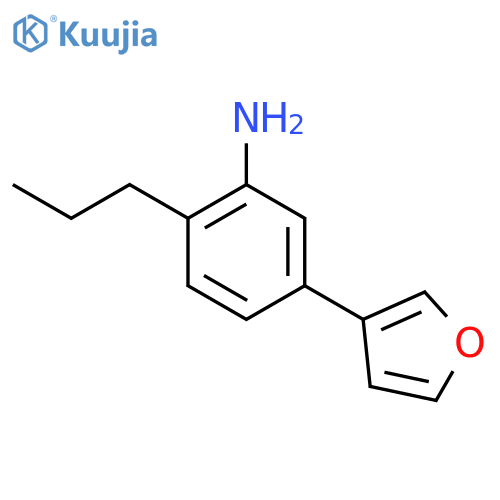

Cas no 2138076-87-4 (5-(furan-3-yl)-2-propylaniline)

2138076-87-4 structure

商品名:5-(furan-3-yl)-2-propylaniline

5-(furan-3-yl)-2-propylaniline 化学的及び物理的性質

名前と識別子

-

- 5-(furan-3-yl)-2-propylaniline

- EN300-1142367

- 2138076-87-4

-

- インチ: 1S/C13H15NO/c1-2-3-10-4-5-11(8-13(10)14)12-6-7-15-9-12/h4-9H,2-3,14H2,1H3

- InChIKey: BWTAOKYCPROOOA-UHFFFAOYSA-N

- ほほえんだ: O1C=CC(=C1)C1C=CC(=C(C=1)N)CCC

計算された属性

- せいみつぶんしりょう: 201.115364102g/mol

- どういたいしつりょう: 201.115364102g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 195

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 39.2Ų

- 疎水性パラメータ計算基準値(XlogP): 3.3

5-(furan-3-yl)-2-propylaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1142367-1.0g |

5-(furan-3-yl)-2-propylaniline |

2138076-87-4 | 1g |

$743.0 | 2023-06-09 | ||

| Enamine | EN300-1142367-5.0g |

5-(furan-3-yl)-2-propylaniline |

2138076-87-4 | 5g |

$2152.0 | 2023-06-09 | ||

| Enamine | EN300-1142367-10.0g |

5-(furan-3-yl)-2-propylaniline |

2138076-87-4 | 10g |

$3191.0 | 2023-06-09 | ||

| Enamine | EN300-1142367-10g |

5-(furan-3-yl)-2-propylaniline |

2138076-87-4 | 95% | 10g |

$3191.0 | 2023-10-26 | |

| Enamine | EN300-1142367-0.5g |

5-(furan-3-yl)-2-propylaniline |

2138076-87-4 | 95% | 0.5g |

$713.0 | 2023-10-26 | |

| Enamine | EN300-1142367-0.25g |

5-(furan-3-yl)-2-propylaniline |

2138076-87-4 | 95% | 0.25g |

$683.0 | 2023-10-26 | |

| Enamine | EN300-1142367-0.05g |

5-(furan-3-yl)-2-propylaniline |

2138076-87-4 | 95% | 0.05g |

$624.0 | 2023-10-26 | |

| Enamine | EN300-1142367-5g |

5-(furan-3-yl)-2-propylaniline |

2138076-87-4 | 95% | 5g |

$2152.0 | 2023-10-26 | |

| Enamine | EN300-1142367-1g |

5-(furan-3-yl)-2-propylaniline |

2138076-87-4 | 95% | 1g |

$743.0 | 2023-10-26 | |

| Enamine | EN300-1142367-2.5g |

5-(furan-3-yl)-2-propylaniline |

2138076-87-4 | 95% | 2.5g |

$1454.0 | 2023-10-26 |

5-(furan-3-yl)-2-propylaniline 関連文献

-

1. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

2138076-87-4 (5-(furan-3-yl)-2-propylaniline) 関連製品

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 57707-64-9(2-azidoacetonitrile)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量